
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne
Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is a chemical compound with the molecular formula C5HF7. It has an average mass of 194.050 Da and a monoisotopic mass of 193.996643 Da .
Molecular Structure Analysis
This compound contains a total of 12 bonds: 11 non-H bonds, 1 multiple bond, and 1 triple bond .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of -1.5±40.0 °C at 760 mmHg, and a vapor pressure of 1902.9±0.0 mmHg at 25°C. Its enthalpy of vaporization is 23.8±3.0 kJ/mol, and it has a flash point of -35.5±19.1 °C. The index of refraction is 1.289, and it has a molar refractivity of 24.1±0.3 cm3 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group present in 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne is of particular interest. This group is a common feature in many FDA-approved drugs and is known to improve the biological activity and metabolic stability of pharmaceuticals . The compound can serve as a precursor or intermediate in the synthesis of these drugs.
Agrochemicals
The application of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne in agrochemicals is an area of growing interest. Fluorinated compounds often exhibit enhanced activity and selectivity as pesticides and herbicides. The compound’s fluorine content could be leveraged to develop new agrochemicals with improved efficacy and environmental profiles .
Catalysis
In catalysis, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne can be used to introduce fluorine into various substrates. Fluorination is a key transformation in organic synthesis, and this compound could be used as a fluorinating agent in catalytic processes to create compounds with desired properties .
Material Science
The incorporation of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne into materials can impart unique characteristics such as increased resistance to solvents, acids, and bases. It can also enhance the material’s thermal stability and durability, making it suitable for advanced material science applications .
Electronics
In the field of electronics, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-yne can be utilized in the production of electronic components that require materials with low dielectric constants and high thermal stability. Its fluorine content could contribute to the development of high-performance electronic materials .
properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c1-2-3(6,4(7,8)9)5(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWWKXCMZXAERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382172 | |
| Record name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24690-53-7 | |
| Record name | 3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
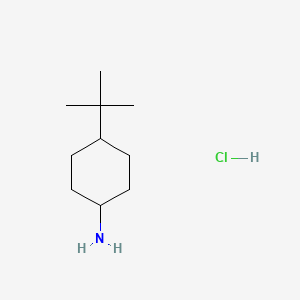
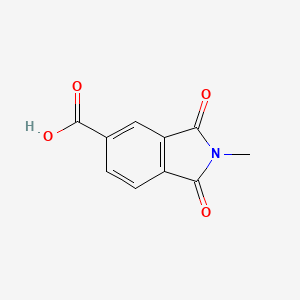
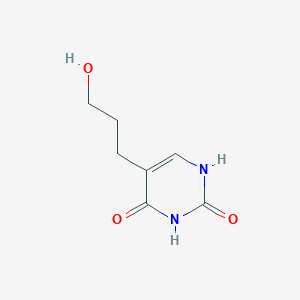

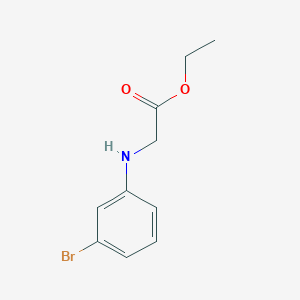
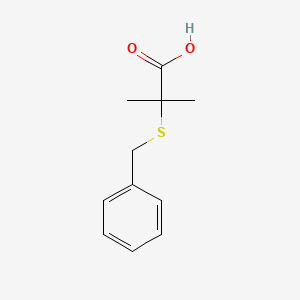

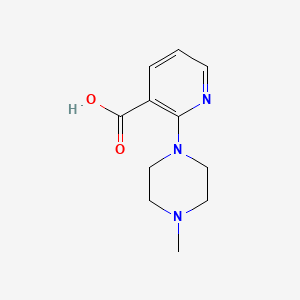
![1-[4-(Dimethylamino)phenyl]ethanol](/img/structure/B1597372.png)

